Manganese hydrogen phosphate

Description

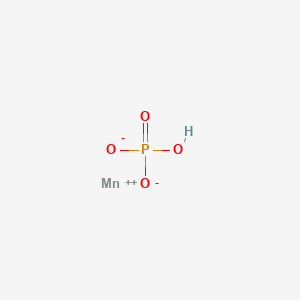

Structure

2D Structure

Properties

IUPAC Name |

hydrogen phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYWNLKRDURMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HMnO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872546 | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.917 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-76-5, 51349-94-1 | |

| Record name | Manganese phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ3U1H7Q5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodologies for Manganese Hydrogen Phosphate Production

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis represent robust methods for crystallizing inorganic compounds like manganese hydrogen phosphate (B84403) from high-temperature aqueous or non-aqueous solutions under pressure. These techniques are particularly effective in producing well-defined crystalline materials.

A novel layered manganese(II) phosphate, for instance, has been synthesized using a solvothermal approach with tris(2-aminoethyl)amine (B1216632) (TREN) acting as a template. randallcygan.com Similarly, hydrothermal methods have been employed to grow crystals of related compounds like Mn3(PO4)2 at elevated temperatures and pressures. warse.org One specific hydrothermal process involves reacting a mixed solution of manganese chloride (MnCl2) and phosphoric acid (H3PO4) at 180°C for several days to form phosphomanganite [Mn5(HPO4)2(PO4)2(H2O)4]. google.com

Temperature and Pressure Dependencies on Crystalline Phases

The temperature and pressure during hydrothermal or solvothermal synthesis are critical parameters that dictate the resulting crystalline phase of the manganese phosphate product. For example, the synthesis of LiMnPO4 via a hydrothermal route can be conducted at 180°C for 18 hours. warse.org In another instance, transparent light-yellow crystals of Mn3(PO4)2 were successfully grown under hydrothermal conditions at a temperature of 270°C and a pressure of 10 MPa over a period of 20 days. warse.org The precise control of these conditions is essential for targeting a specific polymorph and ensuring the phase purity of the final product.

Precursor Effects and Reaction Kinetics

The choice of precursors significantly influences the reaction pathways and kinetics of manganese hydrogen phosphate formation. Common manganese sources include manganese carbonate (MnCO3), manganese(II) chloride (MnCl2), manganese(II) sulfate (B86663) (MnSO4), and metallic manganese (Mn). warse.orgresearchgate.netresearchgate.netscispace.com The phosphate source is typically phosphoric acid (H3PO4) or other soluble phosphate salts. warse.orgresearchgate.netresearchgate.net

The reaction kinetics of manganese(II) phosphate with superoxide (B77818) have been investigated, revealing a complex mechanism dependent on multiple factors. nih.govpnas.org The forward reaction rate constant (k3) for the reaction of MnHPO4 with superoxide is reported to be 2.4 x 10^7 M⁻¹s⁻¹, with a reverse rate constant (k-3) of 10 s⁻¹. pnas.org The formation of a second intermediate in this process shows a first-order dependence on the phosphate concentration, with a calculated rate constant (k4) of 3.2 x 10^3 M⁻¹s⁻¹. nih.govpnas.org

Coprecipitation and Solution-Based Synthesis Approaches

Coprecipitation and other solution-based methods are widely utilized for the synthesis of this compound due to their simplicity, cost-effectiveness, and ability to be performed at ambient temperatures. warse.orgacs.org These methods involve the precipitation of the desired compound from a solution containing the manganese and phosphate ions.

A rapid precipitation method, taking only about 10 minutes, can produce this compound monohydrate (MnHPO4·H2O) from a system of metallic manganese and phosphoric acid at room temperature. researchgate.net Similarly, MnHPO4·H2O has been prepared using a solution precipitation method involving metallic manganese dissolved in a 1 M H3PO4 solution. warse.org

pH Control and Stoichiometric Considerations

The pH of the reaction medium and the stoichiometry of the reactants are paramount in directing the synthesis towards the desired this compound product and avoiding impurities. For example, in the synthesis of manganese dihydrogen phosphate, treating freshly precipitated manganese hydroxocarbonate with phosphoric acid at 100-102.5% of the stoichiometric requirement is crucial for achieving high purity and yield. google.com Using less than the stoichiometric amount of acid can lead to contamination with other manganese phosphate species. google.com

The pH also plays a critical role in controlling the phase purity during coprecipitation. researchgate.netrsc.org In some syntheses, acetic acid is used to adjust the pH, which converts hydrogen phosphate anions into dihydrogen phosphate anions, thereby preventing the precipitation of undesired manganese(II) phosphate (Mn3(PO4)2). echemi.com The reaction pH can also affect the particle size distribution and optical properties of the resulting phosphate materials.

Aging Effects and Particle Morphology Evolution

The evolution of particle morphology in solution-based synthesis is influenced by various factors, including reaction time and the presence of structure-directing agents. While specific "aging effects" are not extensively detailed, the control of particle shape is a significant aspect of these synthetic methods. researchgate.net

For instance, morphology-controlled ammonium (B1175870) manganese phosphate hydrate (B1144303) (NH4MnPO4·H2O) particles have been synthesized using a wet mechanical process, which involves grinding raw materials in a planetary ball mill. acs.orgacs.org This method, based on a dissolution-precipitation mechanism, allows for the creation of various shapes like plates, flakes, and rods by adjusting milling time and ball size. acs.org In another study, nano-sized thin flakes of MnPO4·H2O were successfully synthesized by using a mixed solvent of ethanol (B145695) and deionized water. electrochemsci.org The morphology of the precursor material is important as it can be retained in the final product after subsequent reactions. electrochemsci.org

Solid-State Reaction Pathways

Solid-state reactions provide an alternative route to manganese phosphates, typically involving the high-temperature treatment of a mixture of solid precursors. These methods are often used to produce anhydrous or pyrophosphate forms of the compound.

For example, a powder sample of rubidium manganese phosphate (RbMnPO4) was prepared by the direct solid-state reaction of stoichiometric mixtures of rubidium carbonate (Rb2CO3), manganese(II) oxide (MnO), and ammonium dihydrogen phosphate ((NH4)H2PO4). warse.org This process involved heating the mixture at 500°C, followed by further grinding and heating at 800°C and 1050°C. warse.org In another example, nickel-doped manganese pyrophosphate (MnNiP2O7) was synthesized by heating a mixture of nickel(II) oxide (NiO), MnCO3, and (NH4)2HPO4 progressively up to 923 K, and then to 1173 K for 20 hours. warse.org A low-heating solid-state reaction at 70°C has also been reported for the synthesis of layered nanocrystalline sodium manganese phosphate (NaMnPO4·3H2O) from manganese sulfate monohydrate (MnSO4·H2O) and trisodium (B8492382) phosphate dodecahydrate (Na3PO4·12H2O). researchgate.net

Table of Synthesis Parameters

| Synthesis Method | Precursors | Temperature | Pressure | Key Findings/Product |

|---|---|---|---|---|

| Solvothermal | Manganese carbonate, Phosphoric acid, Tris(2-aminoethyl)amine (TREN) | Not specified | Not specified | Layered manganese(II) phosphate [Mn3(PO4)4·2(H3NCH2CH2)3N·6(H2O)] randallcygan.com |

| Hydrothermal | MnCl2, H3PO4 | 180°C | Not specified | Phosphomanganite [Mn5(HPO4)2(PO4)2(H2O)4] google.com |

| Hydrothermal | Mn2O3, (NH4)3PO4, GaPO4 | 270°C | 10 MPa | Mn3(PO4)2 crystals warse.org |

| Coprecipitation | Metallic Mn, H3PO4 | Ambient | Atmospheric | MnHPO4·H2O rod-like microparticles researchgate.net |

| Solution Precipitation | Manganese hydroxocarbonate, H3PO4 | Ambient | Atmospheric | Manganese dihydrogen phosphate google.com |

| Solid-State Reaction | Rb2CO3, MnO, (NH4)H2PO4 | 500°C, 800°C, 1050°C | Atmospheric | RbMnPO4 warse.org |

| Low-Heating Solid-State | MnSO4·H2O, Na3PO4·12H2O | 70°C | Atmospheric | NaMnPO4·3H2O researchgate.net |

High-Temperature Synthesis Parameters

High-temperature synthesis is a conventional and widely used method for producing crystalline inorganic materials, including various metal phosphates. numberanalytics.com This technique involves the reaction of precursors at elevated temperatures, typically above 500°C, to form the desired compound. numberanalytics.com In the context of manganese phosphates, high-temperature methods can be employed to achieve specific crystalline phases. For instance, heating a mixture of manganese oxide and diammonium hydrogen phosphate at 400°C has been shown to produce a violet pigment identified as NH₄MnP₂O₇. researchgate.net Another high-temperature approach is the self-propagating high-temperature synthesis (SHS), which utilizes highly exothermic reactions that sustain themselves as a combustion wave. unipv.it This energy-efficient method can generate extreme temperatures and is suitable for producing various simple and complex materials. unipv.it The parameters of high-temperature synthesis, such as the reaction temperature, duration, and the ratio of precursors, are critical in determining the final product's phase, purity, and crystallinity. For example, the thermal treatment of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) at 400°C results in the formation of crystalline manganese cyclo-tetrametaphosphate (Mn₂P₄O₁₂). researchgate.net

Milling and Mechanochemical Activation Effects

Milling and mechanochemical activation represent a versatile and often environmentally friendly approach to materials synthesis. This technique uses mechanical energy, typically from a ball mill, to induce chemical reactions and phase transformations, often in the absence of a solvent. researchgate.netcardiff.ac.uk The process can be used to synthesize materials directly or to activate precursors for subsequent thermal treatment, potentially at lower temperatures. jst.go.jp

The effects of milling on the synthesis of manganese phosphates have been demonstrated in the preparation of violet pigments. Milling a mixture of manganese oxide and diammonium hydrogen phosphate before heating to 400°C resulted in a more distinct violet color compared to unmilled samples. researchgate.netjst.go.jp Longer milling times were found to enhance this effect. researchgate.net Wet mechanical processes, where milling is conducted in a liquid medium like water, offer another level of control. This method has been used to synthesize ammonium manganese phosphate hydrate (NH₄MnPO₄·H₂O) with various morphologies, including plates, flakes, and rods, by adjusting milling conditions such as time, ball size, and centrifugal acceleration. nih.govacs.org This approach relies on a dissolution-precipitation mechanism facilitated by the mechanical action. nih.govacs.org

| Milling Parameter | Effect on Product Characteristics | Reference |

| Milling Time | Longer milling can lead to a more distinct color in pigments and can influence particle shape. | researchgate.net |

| Ball Size | Affects the grinding efficiency and can be used to control particle size and morphology. | nih.govacs.org |

| Centrifugal Acceleration | Influences the specific surface area and can be adjusted to control particle shape. | nih.govacs.org |

Novel and Green Chemistry Synthesis Methodologies

In recent years, there has been a growing interest in developing sustainable and efficient synthesis methods for materials like this compound. These "green" approaches aim to reduce energy consumption, minimize waste, and provide enhanced control over the final product's properties.

Electrochemical Deposition Techniques

Electrochemical deposition is a powerful technique for creating thin films and coatings of manganese phosphate on various substrates. This method involves applying an electrical current or potential to an electrolyte solution containing manganese and phosphate ions, causing the desired compound to deposit onto an electrode. rsc.orgresearchgate.netresearchgate.netrsc.orgsci-hub.se This technique offers precise control over the thickness, morphology, and adhesion of the resulting film. researchgate.netresearchgate.net For example, iron-manganese phosphate composite coatings have been successfully deposited on aluminum, a task difficult to achieve by conventional chemical methods. researchgate.net The properties of the deposited layer are highly dependent on parameters such as the composition of the electrolyte, pH, temperature, and the applied current density or potential. rsc.orgrsc.orgsci-hub.se A composite of manganese oxide, phosphate, and reduced graphene oxide has been prepared in a single electrochemical step, demonstrating the versatility of this method for creating advanced materials. rsc.orgrsc.org

Biomineralization-Inspired Synthesis Strategies

Biomineralization, the process by which living organisms produce minerals, offers a blueprint for synthesizing materials under mild and environmentally friendly conditions. rsc.orgscirp.org These strategies often employ organic molecules or biological templates to guide the nucleation and growth of inorganic crystals. rsc.org For instance, collagen has been used as a biotemplate to synthesize manganese phosphate hybrid nanoflowers. rsc.org In this process, the collagen not only induces the nucleation of manganese phosphate but also acts as a "glue" to assemble the resulting nanocrystals into hierarchical structures. rsc.org This approach is carried out under ambient conditions and represents a facile and green route to producing functional materials. rsc.org Similar principles have been observed in microorganisms, which can detoxify their environment by sequestering metal ions and forming metal phosphate nanoparticles. scirp.orgresearchgate.net These bio-inspired methods hold significant promise for the sustainable production of this compound with unique morphologies. rsc.org

Control over Particle Size, Morphology, and Crystallinity

The ability to control the physical characteristics of this compound, such as particle size, shape (morphology), and crystallinity, is paramount for its effective use in various applications. electrochemsci.orgmdpi.comgoogle.com The synthesis method and the specific reaction conditions are the primary levers for achieving this control. electrochemsci.orgmdpi.com

A variety of morphologies have been achieved through different synthesis routes. For example, a simple precipitation method using a Mn(c)-H₃PO₄ system at room temperature yielded rod-like microparticles of MnHPO₄·H₂O. researchgate.net By adjusting reaction conditions such as temperature, reactant concentration, and the solvent system, different morphologies of MnPO₄·H₂O, including rice-like particles and nano-sized thin flakes, have been successfully fabricated. electrochemsci.org The use of a mixed solvent system, such as ethanol and water, has been shown to produce nano-sized flakes. electrochemsci.org

Hydrothermal and solvothermal synthesis methods, where reactions are carried out in a closed system under elevated temperature and pressure, are particularly effective for controlling these properties. randallcygan.com In one example of a solvothermal synthesis, a layered manganese(II) phosphate was created using an organic template, which directed the structure. randallcygan.com The choice of precursors, such as different manganese salts (e.g., manganese chloride, manganese sulfate) and phosphate sources (e.g., phosphoric acid, ammonium dihydrogen phosphate), also plays a significant role in determining the final product's characteristics. google.com

| Synthesis Parameter | Influence on Product Properties |

| Reaction Temperature | Affects crystal growth and can lead to different morphologies and phases. researchgate.netelectrochemsci.org |

| Reactant Concentration | Can influence particle size, with higher concentrations sometimes leading to larger primary particles. electrochemsci.org |

| Solvent System | The choice of solvent (e.g., water, ethanol-water mixtures) can significantly alter the resulting morphology. electrochemsci.orggoogle.com |

| Organic Templates/Additives | Can direct the formation of specific, often complex, structures and morphologies. rsc.orgrandallcygan.com |

| pH | Influences the solubility of precursors and the final phase of the product. google.com |

This level of control over the physical attributes of this compound is crucial for tailoring the material for specific technological applications.

Advanced Structural Elucidation and Crystallography of Manganese Hydrogen Phosphate Phases

Single-Crystal and Powder X-ray Diffraction Studies

Single-crystal and powder X-ray diffraction (XRD) are the cornerstones for the structural analysis of manganese hydrogen phosphate (B84403) phases. These techniques allow for the precise determination of unit cell dimensions, space group symmetry, and the identification of different crystalline forms.

The fundamental crystallographic properties, such as unit cell parameters and space groups, have been established for several manganese hydrogen phosphate compounds. For instance, a synthetic manganese phosphate hydrate (B1144303), Mn₆(PO₄)₄·H₂O, was found to crystallize in the monoclinic space group Cc. Its unit cell parameters were determined to be a = 934.18(10) pm, b = 1743.68(18) pm, c = 815.15(8) pm, and β = 92.616(2)°. znaturforsch.com

Another example is hureaulite, a manganese phosphate with the formula Mn²⁺₅(PO₃OH)₂(PO₄)₂·4H₂O. wikipedia.org It crystallizes in the monoclinic system with the space group C2/c. wikipedia.org The unit cell parameters for hureaulite are a = 17.594(10) Å, b = 9.086(5) Å, c = 9.404(5) Å, and β = 96.67(8)°. wikipedia.org

A layered ammonium (B1175870) manganese(II) diphosphate (B83284) hydrate, (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂], also adopts a monoclinic structure, belonging to the space group P2(1)/a. reading.ac.uk Its lattice parameters are a = 9.4610(8) Å, b = 8.3565(7) Å, c = 9.477(1) Å, and β = 99.908(9)°. reading.ac.uk

The compound MnPO₄·H₂O has been synthesized and identified to have a monoclinic crystal system with the space group C2/c. researchgate.net Different studies have reported slightly varying unit cell parameters for this compound. One study reports a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, and β = 112.35°, while another provides a = 15.3360(14) Å, b = 4.8733(13) Å, c = 8.6360(6) Å, and β = 114.8(1)°. researchgate.net It is important to note that the latter set of parameters might represent a different structural description or a supercell.

Furthermore, a mixed-cation phosphate, strontium this compound (SrMnHPO₄), has been grown and characterized. researchgate.net Powder X-ray diffraction analysis revealed an orthorhombic structure with the space group P222 and unit cell parameters of a = 9.8865 Å, b = 10.0448 Å, and c = 9.5186 Å. researchgate.net Similarly, magnesium zinc hydrogen phosphate (MgZnHPO₄) was found to be orthorhombic with the space group Pnma and lattice parameters a = 10.491 Å, b = 18.152 Å, and c = 5.043 Å. bohrium.comresearchgate.net

A novel layered manganese(II) phosphate templated by an organic molecule, Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), crystallizes in the trigonal space group P-31c with unit cell parameters a = 8.8706(4) Å and c = 26.158(2) Å. randallcygan.com

The mineral gatehouseite, with the ideal formula Mn²⁺₅(PO₄)₂(OH)₄, crystallizes in the orthorhombic space group P2₁2₁2₁. geoscienceworld.org Its unit cell dimensions are a = 17.9733(18) Å, b = 5.6916(11) Å, and c = 9.130(4) Å. geoscienceworld.org

The crystallographic data for various this compound phases are summarized in the interactive table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Manganese Phosphate Hydrate | Mn₆(PO₄)₄·H₂O | Monoclinic | Cc | 9.3418 | 17.4368 | 8.1515 | 90 | 92.616 | 90 |

| Hureaulite wikipedia.org | Mn²⁺₅(PO₃OH)₂(PO₄)₂·4H₂O | Monoclinic | C2/c | 17.594 | 9.086 | 9.404 | 90 | 96.67 | 90 |

| Ammonium Manganese Diphosphate Hydrate reading.ac.uk | (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] | Monoclinic | P2(1)/a | 9.4610 | 8.3565 | 9.477 | 90 | 99.908 | 90 |

| Manganese Phosphate Monohydrate researchgate.net | MnPO₄·H₂O | Monoclinic | C2/c | 6.916 | 7.467 | 7.368 | 90 | 112.35 | 90 |

| Strontium this compound researchgate.net | SrMnHPO₄ | Orthorhombic | P222 | 9.8865 | 10.0448 | 9.5186 | 90 | 90 | 90 |

| Magnesium Zinc Hydrogen Phosphate bohrium.comresearchgate.net | MgZnHPO₄ | Orthorhombic | Pnma | 10.491 | 18.152 | 5.043 | 90 | 90 | 90 |

| Templated Manganese Phosphate randallcygan.com | Mn₃(PO₄)₄·2(tren)·6H₂O | Trigonal | P-31c | 8.8706 | 8.8706 | 26.158 | 90 | 90 | 120 |

| Gatehouseite geoscienceworld.org | Mn²⁺₅(PO₄)₂(OH)₄ | Orthorhombic | P2₁2₁2₁ | 17.9733 | 5.6916 | 9.130 | 90 | 90 | 90 |

Note: "tren" refers to tris(2-aminoethyl)amine (B1216632).

Manganese phosphates can exist in different polymorphic forms, and they can undergo phase transitions upon changes in conditions such as temperature or pressure. For example, upon heating (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] in water under hydrothermal conditions, it transforms into synthetic hureaulite, Mn₅(HPO₄)₂(PO₄)₂·4H₂O. reading.ac.uk

The dehydration of magnesium manganese dihydrogen phosphates also reveals complex phase transformations. functmaterials.org.ua For instance, the dehydration of Mg₀.₅Mn₀.₅(H₂PO₄)₂·4H₂O initially forms a dihydrate and a hydrogen phosphate, Mg₀.₅Mn₀.₅HPO₄·3H₂O. functmaterials.org.ua Further heating leads to the formation of anhydrous dihydrogen phosphate and other less protonated phosphate phases. functmaterials.org.ua

In the MnP₄ system, multiple polymorphs have been identified, including a triclinic structure and a monoclinic form. researchgate.net A new polymorph, γ-MnP₄, was synthesized and found to be isostructural with γ-FeP₄, crystallizing in the space group Cc. researchgate.net The formation of these different polymorphs is linked to temperature, with calculations suggesting that different structures are favorable at different temperature ranges. researchgate.net

Furthermore, studies on manganese monophosphide (MnP) under high pressure have shown a pressure-induced structural phase transition at approximately 15.0 GPa from the initial Pnma phase. researchgate.netresearchgate.net

Neutron Diffraction and Synchrotron X-ray Diffraction Applications

For a more in-depth structural understanding, particularly concerning lighter elements and in situ studies, neutron and synchrotron X-ray diffraction techniques are employed.

Neutron diffraction is exceptionally sensitive to light atoms like hydrogen, making it an invaluable tool for accurately determining the positions of hydrogen atoms in hydrated manganese phosphate structures and in hydrogen phosphate groups. This information is crucial for understanding the hydrogen bonding networks that play a significant role in the stability and properties of these compounds. For example, in the crystal structure of MnBa₂(HPO₄)₂(H₂PO₄)₂, the hydrogenphosphate and dihydrogenphosphate groups are distinguished, with the [MnO₆] octahedron being corner-shared with four tetrahedral [PO₃(OH)] groups and two tetrahedral [PO₂(OH)₂] groups. researchgate.net

Synchrotron X-ray diffraction allows for rapid data collection, enabling the study of structural changes in real-time as a function of temperature, pressure, or other environmental factors. In situ studies on manganese monophosphide (MnP) using synchrotron X-ray diffraction have investigated its structural evolution under high pressure. researchgate.netresearchgate.net These experiments revealed that the Pnma crystal structure is stable up to 15 GPa, although it exhibits strong anisotropic compressibility. researchgate.net At higher pressures, a structural phase transition occurs. researchgate.net

Electron Diffraction and Transmission Electron Microscopy (TEM) Investigations

Electron diffraction and Transmission Electron Microscopy (TEM) provide complementary information on the local structure, morphology, and crystallinity of this compound materials. TEM images can reveal the morphology of synthesized particles, such as the flower-shaped nanostructures of collagen-Mn₃(PO₄)₂ hybrid materials or the nanowire morphology of MnPO₄·H₂O. researchgate.netrsc.org High-resolution TEM (HR-TEM) can visualize the lattice fringes of the crystalline material. researchgate.net

Selected Area Electron Diffraction (SAED) patterns, obtained in a TEM, provide diffraction information from very small regions of the sample, which can be used to identify the crystal structure of individual nanoparticles or nanosheets. amazonaws.comrsc.org For example, SAED has been used to confirm the crystalline nature of Mn₃(PO₄)₂·3H₂O and to study the stability of manganese phosphate nanosheets after electrochemical processes. amazonaws.comrsc.org

Structural Distortions and Lattice Dynamics

The crystal structures of manganese hydrogen phosphates are often characterized by significant distortions from ideal geometries. These distortions and the associated lattice dynamics are fundamental to their physical properties.

A primary source of distortion in manganese compounds is the Jahn-Teller effect, which is particularly pronounced for Mn³⁺ ions in an octahedral coordination environment. researchgate.net This effect leads to a distortion where the Mn³⁺-O octahedra are elongated, with two trans-axial bonds being longer than the four planar equatorial bonds. researchgate.net Such distortions have been observed in the crystal structure of bermanite, a hydrated manganese phosphate, and are also found in manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), which features distorted manganese octahedra. researchgate.netscispace.com

The measurement and analysis of these distortions are often accomplished through diffraction techniques. For instance, in related manganese chloride compounds undergoing phase transitions, the extent of lattice distortion in the lower-symmetry phase can be precisely measured, and the temperature dependence of the spontaneous strain can be analyzed. hep.com.cn

Manganese hydrogen phosphates and related compounds exhibit a rich variety of phase transitions driven by changes in temperature. These transitions often involve subtle to significant changes in the crystal structure and can impart functional properties like ferroelasticity. hep.com.cndtic.mil A ferroelastic material is one that can be mechanically deformed by an external stress, and will return to its former shape once the stress is removed, exhibiting a hysteresis loop in the stress-strain curve. This behavior is linked to a structural phase transition from a higher-symmetry to a lower-symmetry crystal system. hep.com.cn

For example, the organic-inorganic perovskite (PEA)₂MnCl₄ undergoes structural phase transitions with temperature, and a transition from a tetragonal to an orthorhombic phase is identified as ferroelastic. warse.org Similarly, the compound N(CH₃)₄MnCl₃ (TMMC) displays a ferroelastic phase transition at 126 K, moving from a hexagonal to a monoclinic structure, which is accompanied by a doubling of the unit cell. hep.com.cn The thermodynamics of such transitions can often be described using Landau theory, which uses an expansion of free energy in terms of one or more order parameters that characterize the degree of ordering in the low-temperature phase. hep.com.cn

High-temperature treatments of manganese oxides induce a sequence of phase transitions, typically involving reduction to lower oxidation states (e.g., MnO₂ → Mn₂O₃ → Mn₃O₄) as temperature increases. Current time information in Vancouver, CA. In the case of magnesium phosphate, Mg₃(PO₄)₂, irreversible phase transitions have been observed at temperatures above 1000 K. dtic.mil

Table 1: Examples of Temperature-Induced Phase Transitions in Manganese and Phosphate Compounds

| Compound | Transition Temperature | High-Symmetry Phase (Crystal System) | Low-Symmetry Phase (Crystal System) | Key Feature | Reference |

|---|---|---|---|---|---|

| N(CH₃)₄MnCl₃ (TMMC) | 126 K | Hexagonal | Monoclinic | Ferroelastic, cell doubling | hep.com.cn |

| (PEA)₂FeCl₄ | 433 K | Tetragonal (I4/mmm) | Orthorhombic (Bbcm) | Ferroelastic | warse.org |

| Mg₃(PO₄)₂-II | 1073 K | - | Mg₃(PO₄)₂-I | Irreversible transition | dtic.mil |

| Mg₃(PO₄)₂-III | 1023 K | - | Mg₃(PO₄)₂-I | Irreversible transition | dtic.mil |

The application of pressure is another critical thermodynamic variable that can induce structural changes in manganese phosphates. While comprehensive high-pressure studies specifically on this compound (MnHPO₄) are not widely documented, research on related compounds provides significant insight.

A pressure-tuning Raman microspectroscopic study has been conducted on manganese(II) pyrophosphate dihydrate (Mn₂P₂O₇·2H₂O), a closely related material. acs.org Such studies monitor the shifts in vibrational modes (phonons) as pressure is applied, which can indicate phase transitions or changes in bonding and coordination. Furthermore, high-pressure differential scanning calorimetry (DSC) experiments on other metal hydrogen phosphates (CaHPO₄·2H₂O, SrHPO₄, and BaHPO₄) have shown that heating while retaining the waters of hydration under pressure can lead to the formation of unique new crystalline phases. researchgate.net

Pressure is also a key parameter in the synthesis of certain manganese phosphate phases. For example, processing in an autoclave under steam pressure can influence the final crystalline product, leading to the formation of manganese phosphate heptahydrate (Mn₃(PO₄)₂·7H₂O) instead of the hureaulite structure formed under conventional conditions. researchgate.net Similarly, LiMnPO₄, a material of interest for batteries, is often synthesized in a high-pressure reactor to achieve the desired phase and morphology. bohrium.com These examples underscore the role of pressure in navigating the complex phase diagram of manganese phosphates.

Computational Crystallography and Structure Prediction

Computational methods are indispensable tools for the elucidation and prediction of this compound crystal structures, especially when experimental data are ambiguous or incomplete. Ab initio structure determination, where a crystal structure is solved directly from powder diffraction data without a starting model, has been successfully applied to novel layered manganese(II) phosphates. In these cases, molecular modeling and energy minimization are used to confirm and refine the solved structure, ensuring that it represents a chemically and physically plausible arrangement.

Quantum mechanics/molecular mechanics (QM/MM) computations are another powerful approach. This hybrid method has been used to predict the complete protein structures of manganese-containing enzymes. fink.rs It allows for a high-level quantum mechanical treatment of the active site (e.g., the manganese coordination sphere) while the surrounding protein is modeled with more computationally efficient classical mechanics. fink.rs Such calculations can yield more accurate bond distances than those derived from X-ray crystallography, especially when the experimental data are affected by factors like redox heterogeneity. fink.rs

Furthermore, novel theoretical schemes are being developed for crystal structure prediction that leverage partial experimental data. By defining a cost function that combines theoretical potential energies with a penalty function based on limited experimental information, such as a small range of X-ray diffraction peak positions, the correct crystal structure can be found much more efficiently than by relying on theoretical calculations alone.

Theoretical and Computational Investigations of Manganese Hydrogen Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is extensively employed to determine the properties of solid-state materials like manganese hydrogen phosphate (B84403). DFT calculations are based on determining the electron density of a system, from which various properties, including the total energy and electronic band structure, can be derived. researchgate.net For transition metal compounds, extensions to standard DFT, such as the DFT+U method, are often used to better account for strong electron correlation in d-orbitals, which is essential for accurately modeling materials containing manganese. materialsproject.org

The electronic band structure and the Density of States (DOS) are fundamental concepts in solid-state physics that describe the quantum mechanical states electrons are allowed to occupy within a material. The band structure plots the energy of electron states versus their momentum along high-symmetry directions in the crystal's Brillouin zone, while the DOS provides the number of available electronic states at each energy level. lbl.govyoutube.com

For manganese phosphate compounds, such as the related LiMnPO4, DFT calculations show a distinct band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. materialsproject.org This gap is a critical determinant of the material's electronic and optical properties. Semi-local DFT methods are known to underestimate band gaps, but the results are still invaluable for comparative studies. materialsproject.org The valence band is typically dominated by contributions from oxygen p-orbitals and manganese d-orbitals, while the conduction band is primarily composed of manganese d-orbitals.

A DOS analysis provides a more detailed view of the electronic structure. cam.ac.uk The total DOS can be decomposed into partial DOS (PDOS), which shows the contribution of each atomic orbital (e.g., Mn-3d, P-3p, O-2p) to the electronic states at different energy levels. lbl.gov For manganese hydrogen phosphate, a PDOS analysis would reveal the specific orbitals involved in forming the valence and conduction bands, offering insights into chemical bonding and electronic transport mechanisms. Sharp peaks in the DOS, known as Van Hove singularities, indicate energies where many states are available and can significantly influence the material's properties. lbl.gov

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which in turn determines the geometry and bonding properties of molecules and crystalline solids. bhu.ac.inmasterorganicchemistry.comnscc.caatlanticoer-relatlantique.ca In the hydrogen phosphate (HPO₄²⁻) group, the central phosphorus atom is bonded to four oxygen atoms in a tetrahedral arrangement. This geometry is explained by the sp³ hybridization of the phosphorus atom, where one 4s and three 4p orbitals mix to form four equivalent sp³ hybrid orbitals. nscc.ca These hybrid orbitals overlap with the orbitals of the oxygen atoms to form strong sigma (σ) bonds.

The bonding in this compound is a combination of ionic and covalent interactions. There is a significant ionic character in the interaction between the manganese (Mn²⁺) cations and the anionic hydrogen phosphate (HPO₄²⁻) groups. Within the hydrogen phosphate anion, the phosphorus-oxygen (P-O) and oxygen-hydrogen (O-H) bonds are predominantly covalent. The strength of these bonds is influenced by the degree of s-character in the hybrid orbitals; bonds with greater s-character tend to be stronger and shorter. masterorganicchemistry.com Computational models can quantify the charge distribution and the nature of the chemical bonds, providing a complete picture of the bonding landscape within the crystal.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations, typically using DFT, at each step of a molecular trajectory. uniroma1.itnih.gov This first-principles approach avoids the need for empirical potentials, making it highly suitable for studying complex processes like proton transfer and lattice vibrations where bond breaking and formation are involved.

In hydrated forms of this compound, such as MnHPO₄·3H₂O, and within the HPO₄²⁻ anion itself, hydrogen bonds play a crucial role in the material's structure and properties. researchgate.netamericanelements.com These hydrogen bonds form extensive networks that can facilitate the transport of protons. AIMD simulations are an ideal tool to study the dynamic nature of these networks. rsc.orgrsc.org

Simulations can track the movement of protons over time, revealing the mechanisms of proton conduction. A common mechanism in such systems is the Grotthuss mechanism, where a proton is transferred along a chain of hydrogen-bonded molecules (like water or phosphate groups) through the concerted breaking and forming of covalent and hydrogen bonds. nih.govrsc.org AIMD can elucidate the specific pathways, energy barriers, and timescales associated with these proton transfer events, which are fundamental to the material's potential applications in proton-conducting materials. uniroma1.itrsc.org The simulations show that proton migration can be influenced by the local environment, with certain groups acting as preferential proton acceptors or donors. uniroma1.it

Phonons are quantized modes of vibration that occur in a crystal lattice. The study of phonon spectra provides fundamental information about a material's dynamic stability, thermal properties, and interactions with light. aps.org Phonon dispersion curves, which plot the frequency of vibrational modes against the wave vector, can be calculated using DFT-based methods like density functional perturbation theory (DFPT). aps.orgarxiv.org

These dispersion curves reveal distinct branches, including acoustic modes (related to collective motion of atoms) and optical modes (involving relative motion of atoms within the unit cell). researchgate.net Gaps in the phonon spectrum, known as phonon gaps, can also be identified, indicating frequency ranges where no vibrational modes exist. researchgate.net The phonon density of states (PDOS) can be calculated to show the contribution of different atoms to the vibrational modes at various frequencies. researchgate.netresearchgate.net For this compound, this would distinguish vibrations dominated by the manganese atom from those associated with the internal modes of the hydrogen phosphate group. These theoretical calculations can be directly compared with experimental data from Raman and infrared spectroscopy to assign observed vibrational bands to specific atomic motions.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~2800 - 3300 | Stretching of the hydroxyl group in HPO₄²⁻ |

| P=O Asymmetric Stretch | ~1100 - 1200 | Asymmetric stretching of the P-O bonds |

| P-O Symmetric Stretch | ~990 - 1100 | Symmetric stretching of the P-O bonds |

| P-OH Stretch | ~850 - 950 | Stretching of the P-OH bond |

| O-P-O Bending | ~400 - 600 | Bending and deformation modes of the PO₄ tetrahedron |

Force Field Development and Classical Molecular Dynamics

While AIMD is powerful, its computational cost limits simulations to small systems and short timescales. Classical Molecular Dynamics (MD) overcomes this by using empirical potential energy functions, known as force fields, to describe the interactions between atoms. nih.govresearchgate.net This allows for the simulation of much larger systems for longer durations. However, the accuracy of classical MD is entirely dependent on the quality of the force field parameters.

Developing a force field for a novel material like this compound requires a careful parameterization process. wustl.edu This involves defining the mathematical form of the potential energy function and fitting its parameters to reproduce experimental data or results from high-level quantum mechanical calculations. nih.govchemrxiv.org For complex systems involving metal ions, polarizable force fields, which account for the electronic response of atoms to their local environment, may be necessary to achieve high accuracy, though they are more computationally intensive than non-polarizable force fields. researchgate.netwustl.edu The development often focuses on accurately modeling interactions between key components, such as the parameters for the Mn²⁺ ion and its coordination with the phosphate groups. nih.govillinois.edu

| Interaction Term | Potential Energy Function | Description |

|---|---|---|

| Bond Stretching | ½k(r - r₀)² | Energy associated with stretching or compressing a covalent bond from its equilibrium length (r₀). |

| Angle Bending | ½k(θ - θ₀)² | Energy required to bend the angle between three bonded atoms from its equilibrium value (θ₀). |

| Torsional (Dihedral) Angle | ΣVₙ[1 + cos(nφ - γ)] | Energy associated with the rotation around a central bond in a sequence of four atoms. |

| Van der Waals | 4ε[(σ/r)¹² - (σ/r)⁶] | Lennard-Jones potential describing short-range repulsion and long-range attraction between non-bonded atoms. |

| Electrostatic (Coulomb) | (qᵢqⱼ) / (4πε₀rᵢⱼ) | Energy of interaction between the partial charges (q) on two non-bonded atoms. |

Lattice Energy and Cohesive Properties

Lattice energy and cohesive energy are fundamental parameters that quantify the stability of a crystalline solid. Cohesive energy is the energy required to break down the solid into its constituent isolated neutral atoms, providing a direct measure of the strength of the bonds holding the material together. matlantis.com Lattice energy, similarly, describes the energy released when gaseous ions combine to form a solid ionic lattice.

The calculation of these properties is a significant application of computational quantum mechanics. Methods like Density Functional Theory (DFT) and Hartree-Fock theory are widely used to compute the total energy of a crystal. numberanalytics.com The cohesive energy (E_coh) is typically calculated by subtracting the total energy of the bulk crystal (E_bulk) from the sum of the energies of the individual, isolated atoms (E_iso) that make up the crystal's formula unit. matlantis.com

E_coh = E_bulk - ΣE_iso

For calculations involving extended solid systems, the energy at 0 K is approximated by the "energy for sigma->0" value obtained from the simulations, which extrapolates the internal energy to absolute zero. vasp.at While specific, experimentally verified lattice and cohesive energy values for this compound are not extensively documented in the literature, DFT calculations provide a robust framework for their prediction. numberanalytics.comaps.org The accuracy of these predictions depends heavily on the chosen exchange-correlation functional. arxiv.org

Table 1: Illustrative Cohesive Energies of Various Solids Calculated via Computational Methods This table provides examples of cohesive energies for different material types to illustrate typical values. Specific calculated values for this compound are not available in the cited literature.

| Material | Crystal Structure | Computational Method | Calculated Cohesive Energy (eV/atom) |

| Copper (Cu) | FCC | DFT | ~3.5 numberanalytics.com |

| Silicon (Si) | Diamond Cubic | Hartree-Fock | ~4.6 numberanalytics.com |

| Argon (Ar) | FCC | Empirical Methods | ~0.08 numberanalytics.com |

Defect Formation Energies and Diffusion Pathways

Point defects, such as vacancies, interstitials, and antisite defects (where atoms swap positions), are omnipresent in crystalline materials and profoundly influence their properties, including ionic conductivity. scm.com The energy required to create a defect, known as the defect formation energy, determines its concentration at thermodynamic equilibrium. github.io This energy can be calculated using first-principles methods within a supercell approach. readthedocs.io The formation energy for a defect X in a charge state q is given by:

E_f[X^q] = E_tot[X^q] - E_tot[bulk] + Σn_iμ_i + qE_F + Δq

Here, E_tot[X^q] and E_tot[bulk] are the total energies of the supercell with and without the defect, respectively. The term Σn_iμ_i accounts for the energy of the atoms added or removed (with chemical potential μ_i), and qE_F represents the energy associated with the charge state relative to the Fermi level (E_F). github.io

For manganese-containing phosphates, which are often studied for battery applications, understanding defect energetics is critical. In related compounds like Na₄M₃(PO₄)₂P₂O₇ (where M can be Mn), the most energetically favorable intrinsic defect is calculated to be the Na/M antisite pair. acs.org In LiMnPO₄, studies have also focused on antisite defects involving Li and Mn. acs.org

The movement of ions through the crystal lattice, or diffusion, is essential for applications like batteries. Computational methods, such as the Nudged Elastic Band (NEB) method, are used to map the minimum energy pathway for an ion to hop from one site to another and to calculate the activation energy barrier for this process. ibs.re.kr Molecular dynamics (MD) simulations can also predict diffusion coefficients. acs.orgresearchgate.net For various sodium manganese phosphates, 3D networks for Na⁺ diffusion have been identified with activation barriers in the range of 0.20–0.24 eV, suggesting good ionic mobility. acs.org Atomistic simulations have also shown that strain can reduce the migration barrier for ions in olivine-type phosphates. aip.org

Table 2: Calculated Defect and Diffusion Properties in Manganese-based Phosphates This table presents data from related manganese phosphate compounds to illustrate the application of computational methods, as specific data for this compound is limited.

| Compound System | Dominant Defect Type | Diffusion Pathway | Activation Energy (eV) | Computational Method |

| Na₄Mn₃(PO₄)₂(P₂O₇) | Na/Mn Antisite Pair acs.org | 3D Na⁺ Migration acs.org | 0.20 - 0.24 acs.org | MD, DFT acs.org |

| Na₄₋ₓMn₃(PO₄)₂(P₂O₇) | - | 3D Na⁺ Migration ibs.re.kr | Low (specific value not given) ibs.re.kr | DFT (NEB) ibs.re.kr |

| Strained Olivine Phosphate | - | Na⁺/Li⁺ Migration aip.org | Reduced by tensile strain aip.org | Atomistic Simulation aip.org |

Computational Prediction of Novel this compound Phases

A powerful application of modern computational materials science is the ab initio prediction of new, stable, or metastable compounds before their experimental synthesis. berkeley.eduaip.org High-throughput screening, which involves performing calculations on thousands of hypothetical structures, allows researchers to identify promising new materials with desired properties.

A key metric used in these predictions is the "energy above the convex hull" or simply "energy above the hull." berkeley.edu The convex hull represents the line or plane connecting the energies of the most stable known phases in a given chemical system. A new compound predicted to have an energy on the hull is thermodynamically stable, while a compound with an energy slightly above the hull may be synthesizable as a metastable phase. A large positive energy above the hull indicates thermodynamic instability. berkeley.edu

This predictive methodology has been successfully applied to phosphate chemistries. For instance, a novel family of carbonophosphates, including Na₃Mn(PO₄)(CO₃), was first predicted through computational stability analysis and subsequently synthesized. berkeley.edu The calculations correctly predicted that the compound would be stable, with a significant energy below the hull, indicating a strong thermodynamic driving force for its formation. berkeley.edu This approach has also been used to identify previously unknown cathode materials for lithium-ion batteries, such as Li₉V₃(P₂O₇)₃(PO₄)₂, which was later confirmed experimentally. aip.org

Table 3: Examples of Computationally Predicted Novel Phosphate Compounds

| Predicted Compound | Predicted Stability | Synthesis Outcome | Application |

| Na₃Mn(PO₄)(CO₃) | Stable (Energy below hull) berkeley.edu | Successfully synthesized berkeley.edu | Not specified |

| Na₃Zn(PO₄)(CO₃) | Mildly stable (2 meV/atom above hull) berkeley.edu | Synthesis unsuccessful berkeley.edu | Not specified |

| Li₉V₃(P₂O₇)₃(PO₄)₂ | Predicted to be a promising cathode aip.org | Successfully synthesized and tested aip.org | Battery Cathode |

Thermodynamic Stability and Phase Diagram Calculations

Understanding the thermodynamic stability of a compound across different temperatures, pressures, and chemical environments is crucial for controlling its synthesis and predicting its behavior. Computational thermodynamics, through methods like CALPHAD (CALculation of PHAse Diagrams) and DFT-based energy calculations, allows for the construction of phase diagrams that map out the regions of stability for various phases. numberanalytics.comstorion.ru

For manganese hydrogen phosphates, thermal analysis provides direct information on their stability. Studies on manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) show that it decomposes in distinct steps upon heating. researchgate.netacs.org The first step involves dehydration, followed by a decomposition and condensation reaction at higher temperatures to form manganese tetrametaphosphate (Mn₂P₄O₁₂). researchgate.netacs.org The activation energies and thermodynamic parameters (enthalpy ΔH, Gibbs free energy ΔG, and entropy ΔS) for these transformations have been determined. researchgate.netacs.org The positive values for ΔH and ΔG indicate that the decomposition processes are endothermic and non-spontaneous, requiring heat input. researchgate.netacs.org

In addition to temperature, stability can be mapped as a function of electrochemical potential and pH in aqueous environments using Pourbaix (Eh-pH) diagrams. nrc.gov Computational studies can generate these diagrams from first principles, providing insights into the stable manganese phosphate and oxide species under different redox and pH conditions. snu.ac.kr For the broader Mn-P-O-H system, thermodynamic databases are used to calculate the stability of various solid and aqueous species. nih.gov

Table 4: Thermal Decomposition Stages and Thermodynamics of Mn(H₂PO₄)₂·2H₂O

| Decomposition Stage | Temperature Range (°C) | Reaction | Thermodynamic Parameter | Value (kJ/mol) |

| Dehydration | ~100 - 250 | Mn(H₂PO₄)₂·2H₂O → Mn(H₂PO₄)₂ + 2H₂O | Activation Energy (E) | 71.61 - 85.3 researchgate.netacs.org |

| Enthalpy (ΔH) | 67.58 researchgate.net | |||

| Gibbs Free Energy (ΔG) | 180.77 researchgate.net | |||

| Decomposition | ~250 - 450 | 2Mn(H₂PO₄)₂ → Mn₂P₄O₁₂ + 4H₂O | Activation Energy (E) | 30.71 - 138.8 researchgate.netacs.org |

| Enthalpy (ΔH) | 166.70 researchgate.net | |||

| Gibbs Free Energy (ΔG) | 285.51 researchgate.net |

Advanced Spectroscopic Characterization of Manganese Hydrogen Phosphate

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. In the context of manganese hydrogen phosphate (B84403), these methods are instrumental in identifying the functional groups present, particularly the phosphate (PO₄) and hydroxyl (OH) groups, and in characterizing the state of water molecules within the crystal lattice. capes.gov.brtandfonline.com

The vibrational spectra of manganese hydrogen phosphates are characterized by distinct bands corresponding to the internal vibrations of the HPO₄²⁻ or H₂PO₄⁻ ions. The spectra for manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), for example, show vibrational couplings between the stretching and bending PO₄ modes and the bending POH vibrations. researchgate.net

In manganese hydrogen phosphate trihydrate (MnHPO₄·3H₂O), the O–H stretching vibrations of the HPO₄²⁻ ions result in a complex feature in the FTIR spectrum known as the A,B,C trio, although often only the A and B components are clearly resolved. capes.gov.br The stretching vibrations of the P-O bonds within the phosphate group are typically observed at specific wavenumbers, providing a fingerprint for the phosphate anion. For instance, in manganese zinc hydrogen phosphate, an intense peak around 1110 cm⁻¹ is attributed to the stretching mode of the P–O bond. bohrium.com The in-plane bending of P–O–H can be identified with certainty, while the assignment of the out-of-plane bending is more tentative. capes.gov.br

In the mineral hureaulite, which contains both (PO₄)³⁻ and (HPO₄)²⁻ units, Raman spectroscopy can distinguish between them. A strong, sharp band at 959 cm⁻¹ is assigned to the P-O stretching vibrations of the HPO₄²⁻ units, while a band at 989 cm⁻¹ corresponds to the PO₄³⁻ stretching vibration. researchgate.net Further bands between 1007 cm⁻¹ and 1083 cm⁻¹ are attributed to antisymmetric stretching vibrations of both phosphate and hydrogen phosphate units. researchgate.net The bending modes of the phosphate groups (ν₄ and ν₂) also provide evidence for the symmetry of the phosphate anion within the crystal structure. researchgate.netnih.gov

Interactive Data Table: Vibrational Frequencies in Manganese Phosphates

| Compound/Mineral | Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| MnZnHPO₄ | FTIR | ~1110 | P–O stretching mode | bohrium.com |

| Hureaulite | Raman | 959 | P-O stretching of HPO₄²⁻ | researchgate.net |

| Hureaulite | Raman | 989 | P-O stretching of PO₄³⁻ | researchgate.net |

| Hureaulite | Raman | 1007-1083 | Antisymmetric P-O and H-O-P stretching | researchgate.net |

| Hureaulite | Raman | 531-582 | ν₄ bending modes of HPO₄²⁻ and PO₄³⁻ | researchgate.net |

| Hureaulite | Raman | 414, 455 | ν₂ bending modes of HPO₄²⁻ and PO₄³⁻ | researchgate.net |

| Fairfieldite | Raman | ~600 | ν₄ phosphate bending modes | nih.gov |

| Fairfieldite | Raman | 400-450 | ν₂ phosphate bending modes | nih.gov |

| Fairfieldite | IR | 3040, 3139, 3271 | OH stretching bands | nih.gov |

FTIR and Raman spectroscopy are highly sensitive to the vibrations of water molecules, making them ideal for studying the hydration states in this compound. The spectra reveal information about the presence of water, its bonding environment, and the strength of hydrogen bonds. mdpi.com

In MnHPO₄·3H₂O, which contains three crystallographically different types of water molecules, the spectrum in the H-O-H bending region shows two bands of considerable intensity. capes.gov.br The stretching region of the water spectrum is simpler than might be expected from the structural complexity. capes.gov.br In manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), three distinct bands corresponding to water librations (wagging, rocking, and twisting) are observed in both IR and Raman spectra. researchgate.net These librational modes are often coupled with the bending modes of the phosphate ions. researchgate.net

The OH stretching bands are particularly informative. In the mineral laueite (Mn²⁺Fe₂³⁺(PO₄)₂(OH)₂·8H₂O), intense Raman bands at 3379 and 3478 cm⁻¹ are attributed to the OH stretching of hydroxyl units, while broad infrared bands in the same region are assigned to water stretching vibrations. ufop.br The position of these bands can be used to estimate the strength and distances of the hydrogen bonds within the structure. researchgate.netnih.gov For example, in the mineral fairfieldite, broad OH stretching bands are used to estimate hydrogen bond distances of 2.658 Å and 2.730 Å. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For this compound, solid-state ³¹P and ¹H NMR are particularly valuable for elucidating structural details that are not accessible by diffraction methods alone.

Solid-state ³¹P NMR spectroscopy provides direct information about the phosphate groups in the structure. The chemical shift of the ³¹P nucleus is highly sensitive to its local bonding environment, including the number of attached protons and the nature of the coordinating manganese ions. osti.gov Different phosphorus sites within a crystal lattice will give rise to distinct resonances in the ³¹P magic-angle spinning (MAS) NMR spectrum. osti.govnih.gov For instance, ³¹P MAS NMR can distinguish between phosphate and phosphonate (B1237965) groups in mixed-anion materials. osti.gov The technique is also used to characterize the various phosphorus populations in amorphous and crystalline calcium phosphates, a principle that extends to manganese phosphates. nih.gov

¹H MAS NMR complements the ³¹P data by providing information on the proton environments, such as those in hydroxyl groups and water molecules. nih.gov The chemical shifts of protons are sensitive to their involvement in hydrogen bonding. nih.gov By using techniques like ¹H→³¹P cross-polarization (CP), it is possible to identify ³¹P sites that are in close spatial proximity to protons, thereby mapping the connectivity between phosphate and hydrogen-containing species. nih.gov

The presence of the paramagnetic Mn²⁺ ion has a profound effect on the NMR spectra. Manganese ions possess unpaired electrons that create a strong local magnetic field. This leads to significant paramagnetic relaxation enhancement (PRE) of nearby nuclear spins, causing a dramatic broadening of their NMR resonance lines. scispace.comoup.com The extent of this line broadening is proportional to r⁻⁶, where r is the distance between the nucleus (¹H or ³¹P) and the Mn²⁺ ion. oup.com

This effect, while complicating the acquisition of high-resolution spectra, can be exploited as a powerful analytical tool. The paramagnetic broadening of ¹H and ³¹P signals can be used to probe the distances and interactions between these nuclei and the manganese centers. scispace.com Studies on manganese ion binding to RNA duplexes have shown that specific broadening of certain proton peaks can identify precise metal ion binding sites. oup.com

The interaction between the manganese electronic spin and the nuclear spins of phosphorus and protons is not only dipolar (through-space) but can also have a scalar (through-bond) component. scispace.com The scalar interaction, in particular, causes very rapid T₂ relaxation, and its analysis can provide insights into the kinetics of ligand exchange and the nature of the chemical bonding between the phosphate/hydroxyl groups and the manganese ion. scispace.com

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are surface-sensitive techniques that provide information about the elemental composition and chemical states of atoms in the top few nanometers of a material's surface. cityu.edu.hkiitm.ac.in

XPS analysis of manganese phosphates involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net For this compound, XPS spectra typically show core levels for Mn, P, O, and C (from surface adventitious carbon). researchgate.net

The Mn 2p spectrum is particularly useful for determining the oxidation state of manganese. The spectrum is split into two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, and may feature shake-up satellite peaks that are characteristic of high-spin Mn²⁺ in an ionic bonding environment. researchgate.netaip.org The P 2p spectrum provides information on the phosphate group, with typical binding energies around 133-134 eV. researchgate.net The O 1s spectrum can often be deconvoluted into components representing oxygen in phosphate groups (P-O), hydroxyl groups (O-H), and adsorbed water. researchgate.net These analyses can reveal shifts in electron density between the metal ions and the phosphate groups. researchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that complements XPS. libretexts.orgfiveable.me It is based on the Auger effect, a three-electron process that begins with the removal of a core electron, typically by an electron beam. cityu.edu.hkiitm.ac.in An outer-shell electron then fills the vacancy, and the energy released from this transition is transferred to another electron, which is ejected from the atom as an Auger electron. fiveable.me The kinetic energy of the Auger electron is characteristic of the parent atom, allowing for elemental identification (except for H and He). iitm.ac.in While specific AES studies on this compound are not widely reported, the technique is well-suited for elemental mapping of surfaces and depth profiling when combined with ion sputtering, which could be used to study compositional changes or impurities on the surface of this compound crystals. iitm.ac.in

Surface Elemental Composition and Oxidation States of Manganese

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the constituents in this compound.

Elemental Composition: XPS analysis of manganese phosphate materials confirms the presence of manganese (Mn), phosphorus (P), and oxygen (O) as the primary elements on the surface. researchgate.netaip.org In some preparations, particularly those involving phosphating processes on steel substrates, iron (Fe) can also be detected, indicating its incorporation into the coating. mdpi.com For instance, a study on manganese phosphating coatings on steel showed a surface atomic concentration ratio of P:Mn:Fe to be approximately 50:37:13. mdpi.com

Oxidation State of Manganese: The oxidation state of manganese is a critical parameter influencing the material's properties. In this compound (MnHPO₄), manganese predominantly exists in the +2 oxidation state (Mn²⁺). nih.gov This is confirmed by the binding energies of the Mn 2p core level peaks in the XPS spectrum. The Mn 2p spectrum typically shows two main peaks, Mn 2p₃/₂ and Mn 2p₁/₂, located at specific binding energies. For Mn²⁺ in phosphate environments, the Mn 2p₃/₂ peak is observed around 641.1 eV and the Mn 2p₁/₂ peak around 653.3 eV. researchgate.net The presence of characteristic shake-up satellite peaks accompanying the main Mn 2p peaks further supports the ionic nature of the Mn-O bond and the +2 oxidation state. aip.org Studies on various manganese phosphate compounds have consistently identified the Mn(II) state through XPS analysis. nih.gov

The following table summarizes representative XPS data for manganese phosphate compounds:

| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State |

| Manganese | Mn 2p₃/₂ | ~641.1 | Mn²⁺ |

| Manganese | Mn 2p₁/₂ | ~653.3 | Mn²⁺ |

| Phosphorus | P 2p | ~132.9 - 134.0 | P⁵⁺ in (PO₄)³⁻ / (HPO₄)²⁻ |

| Oxygen | O 1s | O²⁻ in phosphate/oxide |

Note: Exact binding energies can vary slightly depending on the specific compound and instrument calibration.

Chemical Bonding States on Surfaces

XPS also provides detailed information about the chemical bonding environment of the atoms on the surface of this compound.

The P 2p spectrum helps in understanding the nature of the phosphate groups. The spectrum can often be deconvoluted into multiple peaks, indicating the presence of different phosphate species such as orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻). researchgate.netresearchgate.net For example, peaks located around 132.9 eV and 134.0 eV are attributed to (PO₄)³⁻ and hydrogen phosphate groups, respectively. researchgate.net This distinction is fundamental to identifying the compound as a hydrogen phosphate.

The O 1s spectrum provides insights into the different oxygen environments. It can typically be fitted with components corresponding to oxygen in the phosphate groups (P-O bonds) and, in hydrated forms, oxygen in water molecules (H₂O) or hydroxyl groups (OH⁻). The formation of Mn-O bonds, originating from the interaction between Mn²⁺ ions and the oxygen atoms of the phosphate groups, is a key feature identified through XPS. researchgate.net This demonstrates the shift of electron density from the metal ion to the phosphate ion, which is crucial for the material's chemical reactivity. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. It is particularly powerful for investigating paramagnetic species like the Mn²⁺ ion. spectroscopyeurope.com

Analysis of Manganese Spin States and Local Symmetry

The Mn²⁺ ion has a high-spin d⁵ electron configuration (S=5/2) and a nuclear spin I=5/2, which gives rise to a characteristic six-line hyperfine structure in the EPR spectrum. researchgate.netacs.org The analysis of this spectrum provides detailed information about the spin state and the local symmetry of the manganese ions.

The shape and parameters of the EPR spectrum are highly sensitive to the coordination environment of the Mn²⁺ ion. In this compound, the Mn²⁺ ions are typically in an octahedral or distorted octahedral geometry. researchgate.netsnu.ac.kr This local symmetry influences the zero-field splitting (ZFS) parameters (D and E), which describe the removal of degeneracy of the spin levels in the absence of an external magnetic field. acs.orgnih.gov Multifrequency EPR studies can precisely determine these ZFS parameters, which in turn helps in distinguishing the nature of the first ligand sphere around the manganese ion. nih.gov For instance, spectra characteristic of Mn²⁺ complexes in solid form with octahedral geometry and axial symmetry have been observed. researchgate.net

Defect Analysis and Paramagnetic Centers

EPR spectroscopy is an invaluable tool for identifying and characterizing point defects and other paramagnetic centers within the crystal lattice of this compound. mdpi.com These defects can include vacancies, interstitial ions, or impurity atoms.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. nih.govberstructuralbioportal.org It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org

Local Coordination Environment of Manganese

The EXAFS region of the XAS spectrum contains information about the local atomic environment around the manganese atoms, including bond distances, coordination numbers, and the identity of neighboring atoms. berstructuralbioportal.orgacs.org

By analyzing the EXAFS data, it is possible to determine the precise Mn-O bond lengths and the number of nearest oxygen neighbors (the coordination number). In manganese phosphate compounds, Mn is typically coordinated to oxygen atoms from both phosphate groups and water molecules. For example, in hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O), manganese atoms exist in distorted octahedral and trigonal bipyramidal geometries. snu.ac.kr EXAFS analysis can distinguish between different Mn-O bond distances within the coordination sphere. researchgate.net For instance, in situ EXAFS studies on related manganese phosphates during electrochemical processes have revealed changes in the Mn-O average coordination number, indicating structural transformations. nih.gov

The following table presents a conceptual summary of the type of information obtainable from EXAFS analysis of this compound:

| Parameter | Description | Typical Findings for Manganese Phosphates |

| Mn-O Bond Distance | The average distance between the central Mn atom and its neighboring oxygen atoms. | Typically in the range of 2.0 Å to 2.2 Å for Mn²⁺-O bonds. researchgate.netarizona.edu |

| Coordination Number (CN) | The number of nearest-neighbor atoms surrounding the central Mn atom. | Often found to be 6 (octahedral coordination), but can vary. snu.ac.krnih.gov |

| Debye-Waller Factor | A measure of the static and thermal disorder in the bond distances. | Provides insight into the rigidity of the Mn coordination sphere. |

| Higher Shells | Information about atoms beyond the first coordination shell, such as Mn-P or Mn-Mn distances. | Helps to build a more complete picture of the local structure. nih.gov |

These advanced spectroscopic techniques, when used in combination, provide a comprehensive understanding of the structure and electronic properties of this compound from the bulk to the surface at an atomic scale.

Manganese Oxidation State Determination

The precise determination of the manganese oxidation state in this compound and related compounds is critical for understanding their chemical, catalytic, and electronic properties. kseeg.orgnih.gov The valence state of manganese can significantly influence the material's behavior in various applications. kseeg.org Advanced spectroscopic techniques are indispensable tools for this purpose, providing element-specific information about the electronic structure. uu.nlspringernature.com The primary methods employed include X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. kseeg.org The determination of manganese oxidation states (e.g., +2, +3, +4) is achieved by analyzing the binding energies of its core-level electrons, particularly the Mn 2p and Mn 3s photo-lines. kseeg.orgacs.org

Research on manganese-phosphate complexes has utilized XPS to confirm the oxidation state. In a study of the two-dimensional layered structure, [Mn(HPO₄)·(H₂O)₃], XPS analysis confirmed that manganese exists in the +2 oxidation state. researchgate.net The binding energy of the core electrons increases with an increasing oxidation state. kseeg.org For instance, the Mn 2p₃/₂ binding energies for MnO (Mn(II)), Mn₂O₃ (Mn(III)), and MnO₂ (Mn(IV)) have been determined as 640.9 eV, 641.5 eV, and 641.8 eV, respectively. kseeg.org

Another key indicator is the multiplet splitting of the Mn 3s peak, which arises from the coupling of the core-hole with the unpaired valence electrons in the 3d orbital. The magnitude of this splitting is sensitive to the number of 3d electrons and, therefore, to the oxidation state. acs.org While widely used, analysis of the Mn 2p₃/₂ spectra can sometimes yield results that appear more reduced, whereas analyses of Mn 3s and Mn 3p lines are often considered more robust for quantifying oxidation states in various manganese oxides. iaea.org

Table 1: Representative XPS Binding Energies for Manganese Oxidation States This table provides typical binding energy values for manganese oxides, which serve as standards for analyzing more complex materials like this compound.

| Oxidation State | Compound Standard | Mn 2p₃/₂ Binding Energy (eV) | Mn 3s Multiplet Splitting (eV) |

| Mn(II) | MnO | 640.9 kseeg.org | ~6.0 |

| Mn(III) | Mn₂O₃ | 641.5 - 641.8 kseeg.org | ~5.3 |

| Mn(IV) | MnO₂ | 641.8 - 642.4 kseeg.org | ~4.5 - 4.7 |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

XANES spectroscopy, a type of X-ray Absorption Spectroscopy (XAS), is a powerful bulk-sensitive tool for determining the oxidation state and coordination geometry of an absorbing atom. uu.nlnih.gov The technique involves tuning the X-ray energy across an element's absorption edge (e.g., the Mn K-edge) and measuring the absorption coefficient. uu.nl The position of the absorption edge shifts to higher energies as the oxidation state of the manganese atom increases. osti.gov

Quantitative analysis of the Mn oxidation state can be performed by examining the energy of specific features in the XANES spectrum, such as the pre-edge peak or the main absorption edge. osti.gov Studies on manganese-containing soil particles, which include phosphate-bound species, have successfully used linear combination fitting of XANES spectra to evaluate the amounts of Mn²⁺, Mn³⁺, and Mn⁴⁺ and determine the average oxidation state. researchgate.net The shape and intensity of the pre-edge features provide information about the local geometry, such as distinguishing between octahedral and tetrahedral coordination, which can be pertinent to the distorted octahedral environment reported for Mn²⁺ complexes with phosphate and water ligands. researchgate.net

Table 2: Key XANES Features for Manganese Oxidation State Determination This table illustrates the correlation between the Mn K-edge energy and the oxidation state.

| Oxidation State | Feature | Typical Energy Position (eV) |

| Mn(II) | Main Absorption Edge | ~6548 - 6550 |

| Mn(III) | Main Absorption Edge | ~6550 - 6552 |

| Mn(IV) | Main Absorption Edge | ~6552 - 6554 |

Electron Paramagnetic Resonance (EPR) Spectroscopy